molecular formula C9H16N4 B1474718 (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine CAS No. 1785380-09-7

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Cat. No.: B1474718
CAS No.: 1785380-09-7
M. Wt: 180.25 g/mol
InChI Key: RTKHGFGBUPVBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a chemical building block based on a tetrahydro-pyrazolopyridine scaffold, designed for pharmaceutical and chemical biology research. This scaffold is recognized as a privileged structure in medicinal chemistry for its potential in drug discovery . The core structure is a key heterocycle of interest in the development of novel kinase inhibitors . Specifically, closely related tetrahydropyrazolopyridinone analogues have been identified as a novel class of potent, allosteric dual-LIMK1/2 inhibitors with very low kinome promiscuity, representing some of the most selective LIMK inhibitors reported to date . LIMK (LIM Kinase) is a serine/threonine and tyrosine kinase that is a critical regulator of actin cytoskeletal dynamics, and its overactivation has been implicated in several disease pathways, including cancer metastasis and neurodegenerative disorders . Furthermore, derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated significant antiproliferative activity in various cancer cell lines, inducing apoptotic cascade and reducing the expression of proliferation markers . As a functionalized derivative featuring a primary methanamine group, this compound offers a versatile handle for further synthetic modification and exploration of structure-activity relationships (SAR). It is intended for use by professional researchers as a key intermediate in the synthesis of potential therapeutic agents or as a chemical probe for biological target identification. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-13-9(5-10)7-6-11-4-3-8(7)12-13/h11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKHGFGBUPVBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CNCCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1315059-97-2

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases. For instance, studies on related pyrazolo[3,4-c]pyridine derivatives have demonstrated their ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways . These findings suggest that the compound could potentially modulate similar pathways.

Antitumor Activity

Recent studies have shown that pyrazolo derivatives exhibit significant antitumor properties. Specifically, inhibitors targeting Class I PI3K enzymes have been linked to the suppression of tumor growth in various cancer models. The inhibition of these pathways is believed to contribute to the anti-proliferative effects observed in vitro and in vivo .

Neuroprotective Effects

In experimental models of multiple sclerosis (MS), compounds with structural similarities to this compound have been shown to attenuate disease progression. For example, a related compound significantly suppressed necroptotic cell death and improved outcomes in mouse models of MS when administered orally .

Case Studies and Research Findings

A summary of relevant studies is provided below:

StudyFindings
Discovery of RIP1 kinase inhibitors led to significant suppression of necroptotic cell death in both mouse and human cells.
Pyrazolo derivatives showed potent anti-tumor activity by inhibiting Class I PI3K enzymes.
Compounds demonstrated favorable pharmacokinetic profiles and acceptable toxicity levels in animal models.

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations have indicated that certain derivatives possess good oral bioavailability and low toxicity at therapeutic doses. For instance, one study reported a clearance rate of 82.7 mL/h/kg with an oral bioavailability of approximately 31.8% after administration in rats . These properties are crucial for the development of effective therapeutic agents.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of pyrazolopyridines exhibit antidepressant-like effects. Studies have shown that (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine may influence serotonin and norepinephrine levels in the brain, making it a candidate for further investigation as an antidepressant agent.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This can be particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects. It could inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, potentially offering therapeutic benefits for conditions such as arthritis.

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions of appropriate precursors. The ability to modify its structure allows for the exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.

Chemical Stability

Studies on the stability of this compound under different pH conditions and temperatures are crucial for understanding its shelf life and storage requirements for pharmaceutical formulations.

Research Collaborations

Collaborative research efforts between academic institutions and pharmaceutical companies have aimed to explore the therapeutic potential of pyrazolopyridine derivatives. These partnerships often lead to novel formulations and delivery methods that enhance bioavailability and efficacy.

Drug Development

The ongoing research into the pharmacological properties of this compound suggests significant potential for drug development targeting depression and neurodegenerative diseases.

Expanded Applications

Future studies may explore additional applications in other therapeutic areas such as oncology or metabolic disorders due to the compound's diverse biological activity profile.

Comparison with Similar Compounds

(2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine (CAS 1556270-62-2)

  • Structural Difference : The ethyl group in the target compound is replaced with an isopropyl substituent.
  • Molecular Formula : C₁₀H₁₈N₄; Molecular Weight : 194.28 g/mol.
  • This analog is commercially available, indicating its utility in exploratory pharmacology .

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

  • Structural Difference : The ethyl group is replaced with a methyl group, and the compound exists as a dihydrochloride salt.
  • Molecular Formula : C₇H₁₁N₃·2HCl; Molecular Weight : 214.11 g/mol (free base: 137.19 g/mol).
  • Implications : The smaller methyl group reduces steric hindrance, possibly favoring receptor binding in polar environments. The dihydrochloride salt form enhances solubility, making it suitable for in vitro assays requiring aqueous compatibility .

2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethan-1-ol (CAS 1018051-91-6)

  • Structural Difference: The methanamine group is replaced with an ethanol moiety.
  • Implications : The hydroxyl group introduces hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability. This compound is discontinued, suggesting challenges in synthesis or stability during development .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Pyrazolo-Pyridine Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Salt Form Key Properties
Target Compound Ethyl C₉H₁₆N₄ 180.26 Free base Moderate lipophilicity, CNS potential
(2-Isopropyl-...)methanamine Isopropyl C₁₀H₁₈N₄ 194.28 Free base Higher lipophilicity, bioavailability
2-Methyl-... dihydrochloride Methyl C₇H₁₁N₃·2HCl 214.11 Dihydrochloride Enhanced solubility, in vitro utility
2-(...pyridin-2-yl)ethan-1-ol Ethanol C₈H₁₃N₃O 167.21 Free base Discontinued, stability issues

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence of:

  • Construction of the tetrahydro-pyrazolo[4,3-c]pyridine ring system.
  • Introduction of the ethyl substituent at position 2.
  • Functionalization at position 3 to install the methanamine group.

This involves condensation reactions, nucleophilic substitutions, and reduction/amination steps.

Key Preparation Steps and Conditions

Step 1: Formation of Pyrazolo[4,3-c]pyridine Core

  • Starting from a suitable pyridine or pyridine derivative, the pyrazole ring is constructed by reacting with hydrazine hydrate.
  • For example, a precursor such as a ketoester or oxalate derivative undergoes cyclization with hydrazine hydrate to form the pyrazolo ring fused to the tetrahydropyridine.
  • Reaction conditions typically involve heating in solvents like acetic acid or toluene at 80–120 °C for 1–12 hours.

Step 3: Installation of Methanamine Group at Position 3

  • The methanamine substituent can be introduced by nucleophilic substitution reactions using suitable amine precursors.
  • Aromatic nucleophilic substitution with fluorobenzonitrile derivatives followed by reduction and amination steps is a common approach.
  • Typical solvents for this step include dimethyl sulfoxide (DMSO), acetonitrile, or N-methyl-2-pyrrolidone (NMP), with reaction temperatures ranging from 80 to 120 °C for 12–24 hours.

Detailed Example Procedure (Adapted from Patent CN113264931B)

Step Reagents & Conditions Description Yield & Analytical Data
1 Compound 1 + diethyl oxalate + LiHMDS in tetrahydrofuran (THF) at -78 °C for 1 hr, then 25 °C for 12 hr Formation of intermediate ketoester (Compound 2) via enolate alkylation 75% yield; LCMS (ESI) [M+H]: 300
2 Compound 2 + hydrazine hydrate in acetic acid at 80 °C for 1 hr Cyclization to form pyrazolo ring (Compound 3) 80% yield; LCMS (ESI) [M+H]: 296
3 Compound 3 + o-fluorobenzonitrile + K2CO3 in DMSO at 100 °C for 12 hr Aromatic nucleophilic substitution to introduce nitrile substituent (Compound 4) 96% yield; LCMS (ESI) [M+H]: 397

This sequence efficiently constructs the tetrahydro-pyrazolo[4,3-c]pyridine core with the desired substituents. Subsequent reduction of the nitrile group to the corresponding amine yields the target methanamine compound.

Solvent and Temperature Optimization

Step Preferred Solvents Temperature Range Reaction Time
1 Tetrahydrofuran (THF), diethyl ether, methyl tert-butyl ether -78 °C to 50 °C 1–24 hours
2 Acetic acid, toluene, trifluoroacetic acid, dimethyl sulfoxide (DMSO) 80–120 °C 1–12 hours
3 DMSO, acetonitrile, DMF, NMP 80–120 °C 1–24 hours

The choice of solvent and temperature is crucial for maximizing yield and purity. For example, THF at low temperature favors controlled enolate formation, while DMSO at elevated temperature promotes nucleophilic aromatic substitution.

Advantages of the Described Preparation Method

  • High atom economy : Efficient use of starting materials with minimal by-products.
  • Cost-effectiveness : Use of commercially available reagents such as hydrazine hydrate and diethyl oxalate.
  • Scalability : Reactions are easily controlled and amenable to industrial scale-up.
  • Operational simplicity : Straightforward reaction setups without requiring exotic conditions.
  • High yields : Each step provides good to excellent yields (75–96%).

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions Product Yield (%)
1 Enolate alkylation Compound 1, diethyl oxalate, LiHMDS THF, -78 °C → 25 °C, 12 hr Compound 2 (ketoester intermediate) 75
2 Cyclization with hydrazine Compound 2, hydrazine hydrate Acetic acid, 80 °C, 1 hr Compound 3 (pyrazolo ring) 80
3 Nucleophilic aromatic substitution Compound 3, o-fluorobenzonitrile, K2CO3 DMSO, 100 °C, 12 hr Compound 4 (nitrile intermediate) 96
4 Reduction (implied) Compound 4, reducing agent Typically catalytic hydrogenation Target methanamine compound Not specified

Q & A

Q. What are the recommended synthetic routes for (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine?

A multi-step synthesis involving cyclization of pyrazole precursors followed by alkylation and amine functionalization is common. For example, intermediates like tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate ( ) are used, with purification via column chromatography and characterization by 1H^1H-NMR and HPLC-MS to confirm purity and structure .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (1H^1H, 13C^{13}C) for structural elucidation of the pyrazolo-pyridine core and ethyl/amine substituents.
  • HPLC-MS to assess purity and molecular weight.
  • X-ray crystallography (using SHELX software for refinement) to resolve bond lengths and angles in crystalline forms .

Q. What safety protocols are recommended for handling this compound?

Based on analogous pyrazolo-pyridine derivatives ():

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store at -20°C for long-term stability, with desiccants to prevent hydrolysis .

Q. How can researchers validate the stability of this compound under experimental conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) and monitor degradation via HPLC. For pH-sensitive functional groups (e.g., the amine), use buffered solutions and track by 1H^1H-NMR .

Q. What are the key solubility and formulation considerations for in vitro assays?

  • Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4).
  • For low solubility, use co-solvents (e.g., cyclodextrins) or sonication. Reference solubility data for structurally similar compounds like SCH-202676 ( ) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structural refinement?

Use SHELXL ( ) to model disorder iteratively:

  • Apply ISOR and DELU restraints to thermal parameters.
  • Validate with Rint and GOF metrics.
  • Cross-check hydrogen-bonding networks (e.g., N–H···O/N interactions) against geometric parameters ( ) .

Q. What strategies address contradictions between computational and experimental binding affinity data?

  • Re-evaluate docking parameters (e.g., protonation states of the amine group).
  • Validate MD simulations with experimental Kd values (e.g., SPR or ITC).
  • Use databases like PISTACHIO () to refine force fields for pyrazolo-pyridine scaffolds .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematically modify:

  • Pyrazole substituents (e.g., ethyl vs. methyl groups) to alter lipophilicity.
  • Amine functionalization (e.g., acylations) to enhance target engagement. Test analogs in pharmacological assays (e.g., allosteric modulation in adenosine receptors, ) .

Q. What methodologies resolve spectral overlap in 1H^1H-NMR for closely related derivatives?

  • Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
  • Employ DOSY to differentiate aggregates or impurities.
  • Compare with spectra of reference compounds like PD 71,605 ( ) .

Q. How should researchers design experiments to analyze enantiomeric purity?

  • Use chiral HPLC with columns like Chiralpak IA/IB.
  • Synthesize diastereomeric derivatives (e.g., with Mosher’s acid) for 19F^19F-NMR analysis.
  • Reference enantiomeric resolution protocols for SARIZOTAN analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 2
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.